molecular formula C25H29FN2O3S B2883516 6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892763-19-8

6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2883516
CAS No.: 892763-19-8
M. Wt: 456.58
InChI Key: CBKRSOWHSKOQFV-UHFFFAOYSA-N
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Description

This compound is a fluoro-substituted dihydroquinolinone derivative featuring a 4-methylbenzenesulfonyl group at position 3, a 3-methylpiperidinyl moiety at position 7, and a propyl chain at position 1. The quinolinone core is a well-established pharmacophore in medicinal chemistry, often associated with antibacterial, antiviral, and kinase-inhibitory activities . The sulfonyl group and heterocyclic substituents are critical for modulating electronic properties, solubility, and target interactions.

Properties

IUPAC Name

6-fluoro-3-(4-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-4-11-27-16-24(32(30,31)19-9-7-17(2)8-10-19)25(29)20-13-21(26)23(14-22(20)27)28-12-5-6-18(3)15-28/h7-10,13-14,16,18H,4-6,11-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKRSOWHSKOQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-fluoro-3-(4-methylbenzenesulfonyl)-7-(3-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases such as Huntington's and Alzheimer's disease. This compound belongs to the class of quinoline derivatives and exhibits a complex molecular structure characterized by the presence of a fluorine atom, a sulfonyl group, and a piperidine moiety.

Molecular Structure

The molecular formula of the compound is C24H27FN2O3SC_{24}H_{27}FN_2O_3S. Its structure can be depicted as follows:

6 fluoro 3 4 methylbenzenesulfonyl 7 3 methylpiperidin 1 yl 1 propyl 1 4 dihydroquinolin 4 one\text{6 fluoro 3 4 methylbenzenesulfonyl 7 3 methylpiperidin 1 yl 1 propyl 1 4 dihydroquinolin 4 one}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurodegenerative processes. Preliminary studies suggest that it may modulate pathways associated with neuroinflammation and neuronal survival.

Key Mechanisms:

  • Receptor Interaction : The compound may act as an antagonist or inverse agonist at specific receptors implicated in neurodegenerative diseases.
  • Enzyme Inhibition : It could inhibit enzymes that contribute to neurodegeneration, thereby providing neuroprotective effects.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

  • Neuroprotective Effects : In vitro studies have demonstrated its ability to protect neuronal cells from apoptosis induced by toxic agents.
  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammatory markers in cellular models.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound. The following table summarizes key findings:

Study TypeFindingsReference
Cytotoxicity AssayExhibited low cytotoxicity in neuronal cell lines at therapeutic doses
NeuroprotectionSignificantly reduced apoptosis in neuronal cells exposed to toxins
Inflammatory ResponseDecreased levels of IL-6 and TNF-alpha in treated cultures

Case Studies

While extensive clinical data is still pending, preliminary case studies have indicated promising results in animal models:

  • Animal Model of Huntington's Disease : Administration of the compound resulted in improved motor function and reduced neurodegeneration markers.
  • Alzheimer's Disease Models : The compound demonstrated a decrease in amyloid-beta plaque formation, suggesting a potential role in mitigating Alzheimer's pathology.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Oxidation : Conversion to more stable quinoline derivatives using potassium permanganate.
  • Reduction : Reduction of sulfonyl groups using lithium aluminum hydride.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

The 4-methylbenzenesulfonyl group in the target compound distinguishes it from analogs with alternative sulfonyl substituents:

  • 3,5-Dimethylphenylsulfonyl (): Increased steric bulk and electron-donating methyl groups may enhance hydrophobic interactions but reduce solubility compared to the monosubstituted 4-methyl variant .
  • 3-Chlorophenylsulfonyl (): The electron-withdrawing chlorine atom could improve binding to electrophilic targets (e.g., enzymes with nucleophilic active sites) but might introduce metabolic instability .

Heterocyclic Substituents at Position 7

The 3-methylpiperidinyl group in the target compound contrasts with:

  • Piperazinyl (): Piperazine’s basic nitrogen allows for protonation under physiological conditions, enhancing water solubility but possibly altering binding kinetics .
  • Diethylamino (): The bulky diethyl group may hinder interactions with deep binding pockets, though its electron-donating nature could stabilize charge-transfer complexes .

Alkyl Chain Variations at Position 1

The propyl chain in the target compound offers a balance between lipophilicity and flexibility. Comparatively:

  • Ethyl (): A shorter chain may reduce hydrophobic interactions but improve metabolic stability.
  • Cyclopropyl (): Conformational rigidity from the cyclopropyl group might optimize binding in sterically constrained environments .

Structural and Functional Implications

Electronic and Steric Effects

  • The 4-methylbenzenesulfonyl group provides moderate electron-withdrawing effects, stabilizing the quinolinone core while maintaining steric accessibility for target binding .
  • Its methyl group enhances lipophilicity, favoring blood-brain barrier penetration compared to morpholinyl analogs .

Pharmacokinetic and Pharmacodynamic Considerations

  • Solubility : Piperazinyl and morpholinyl derivatives (–7) generally exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s 3-methylpiperidinyl group may prioritize membrane permeability .
  • Metabolic Stability : The propyl chain at position 1 likely resists oxidative metabolism better than ethyl or benzyl groups, extending half-life .

Data Table: Key Structural Comparisons

Compound Feature Target Compound Analog (Evidence) Key Difference
Sulfonyl Group 4-methylbenzenesulfonyl 3,5-dimethylphenylsulfonyl (4) Increased steric bulk (4)
Position 7 Substituent 3-methylpiperidinyl Morpholinyl (4, 9) Oxygen vs. nitrogen; solubility effects
Position 1 Substituent Propyl Cyclopropyl (7) Flexibility vs. rigidity
Core Functional Group Dihydroquinolinone Carboxylic acid (3, 6, 7) Ionization state; target binding

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